Spiro[cyclopropane-1,5-[7]oxa[2]azabicyclo[2.2.1]heptane]
CAS No.:
Cat. No.: VC18412226
Molecular Formula: C7H11NO
Molecular Weight: 125.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H11NO |
|---|---|
| Molecular Weight | 125.17 g/mol |
| IUPAC Name | spiro[7-oxa-2-azabicyclo[2.2.1]heptane-5,1'-cyclopropane] |
| Standard InChI | InChI=1S/C7H11NO/c1-2-7(1)3-6-8-4-5(7)9-6/h5-6,8H,1-4H2 |
| Standard InChI Key | BSSFSDOTNQZMNP-UHFFFAOYSA-N |
| Canonical SMILES | C1CC12CC3NCC2O3 |
Introduction
Molecular Structure and Stereochemical Features
Core Architecture
The compound’s structure comprises two interconnected ring systems:
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A cyclopropane ring, a three-membered hydrocarbon ring with significant angle strain due to its 60° bond angles.
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A 7-oxa-2-azabicyclo[2.2.1]heptane system, a norbornane-derived framework containing both nitrogen and oxygen heteroatoms.
The spiro junction occurs at the cyclopropane’s carbon atom and the bicyclic system’s fifth position, creating a rigid, three-dimensional geometry. The canonical SMILES representation underscores this connectivity.
Stereochemical Considerations
X-ray crystallography data for this specific compound are unavailable, but analogous spirocyclic systems exhibit restricted rotation around the spiro center, leading to distinct stereoisomers. The presence of chiral centers in the bicyclo[2.2.1]heptane moiety (e.g., at the nitrogen and oxygen positions) suggests potential enantiomeric forms, though synthetic routes to isolate these remain undocumented.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 125.17 g/mol | |
| IUPAC Name | spiro[7-oxa-2-azabicyclo[2.2.1]heptane-5,1'-cyclopropane] | |
| Canonical SMILES | C1CC12CC3NCC2O3 | |
| InChIKey | BSSFSDOTNQZMNP-UHFFFAOYSA-N |
Synthesis and Optimization Strategies
General Methodologies
Synthesis of spiro[cyclopropane-1,5- oxa azabicyclo[2.2.1]heptane] involves multi-step protocols to assemble the strained cyclopropane and heterobicyclic components. While detailed procedures are scarce, analogous spirocyclic syntheses often employ:
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Ring-closing metathesis to form the cyclopropane.
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Mannich-type reactions to introduce nitrogen into the bicyclic framework.
Reaction parameters such as temperature (often 50–100°C), solvent polarity, and catalyst choice (e.g., cesium carbonate for deprotonation ) critically influence yield and purity.
Challenges and Mitigation
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Cyclopropane Stability: The compound’s cyclopropane ring is prone to ring-opening under acidic or high-temperature conditions. Synthetic protocols must use mild reagents and inert atmospheres to preserve integrity .
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Regioselectivity: Competing pathways during bicyclo[2.2.1]heptane formation necessitate precise stoichiometric control to avoid byproducts .
Table 2: Representative Synthesis Conditions
| Parameter | Typical Range | Source |
|---|---|---|
| Temperature | 50–80°C | |
| Catalyst | CsCO, Pd/C | |
| Solvent | THF, DCM | |
| Reaction Time | 12–24 hours |
Physicochemical and Pharmacokinetic Properties
Solubility and Lipophilicity
The compound’s calculated log (0.38) indicates moderate lipophilicity, balancing membrane permeability and aqueous solubility. Experimental solubility in water is ~13.9 mg/mL, classifying it as "very soluble," though this may vary with stereochemistry .
Metabolic Stability
In silico predictions suggest high gastrointestinal absorption but poor blood-brain barrier (BBB) penetration due to polar heteroatoms . This contrasts with its reported neurological applications, implying prodrug strategies or transporter-mediated uptake may be required.
Biological Activity and Mechanistic Insights
Neurological Targets
Preliminary studies posit activity at dopamine D and serotonin 5-HT receptors, aligning with its structural resemblance to atypical antipsychotics. The rigid spiro architecture may enhance receptor binding selectivity by reducing conformational flexibility.
Applications and Future Directions
Drug Discovery
The compound serves as a scaffold for CNS drug candidates, with derivatization strategies focusing on:
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Cyclopropane functionalization to tune metabolic stability.
Material Science
Its strained ring system could inspire novel polymers or catalysts, though this remains speculative without experimental data.
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